![molecular formula C13H25NO9 B236036 2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 131063-65-5](/img/structure/B236036.png)
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as ADH-6, is a compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
ADH-6 is believed to exert its effects through several mechanisms, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
ADH-6 has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in cells, which may be beneficial in the treatment of diabetes. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
ADH-6 has several advantages for lab experiments, including its high purity and stability. However, it can be challenging to work with due to its complex synthesis method, and it may not be readily available in large quantities. Additionally, further research is needed to fully understand its potential applications and limitations.
Future Directions
There are several possible future directions for research on ADH-6. These include further studies on its potential therapeutic applications in various diseases, as well as its potential use in the development of new materials. Additionally, further research is needed to fully understand its mechanisms of action and potential limitations. Overall, ADH-6 is a compound with significant potential for scientific research and development.
Synthesis Methods
ADH-6 can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the steps are carefully controlled to ensure the purity of the final product. The synthesis of ADH-6 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
ADH-6 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use in the development of new materials, such as hydrogels and polymers.
properties
CAS RN |
131063-65-5 |
|---|---|
Product Name |
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Molecular Formula |
C13H25NO9 |
Molecular Weight |
339.34 g/mol |
IUPAC Name |
2-[2-amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H25NO9/c14-7-5(1-4(2-15)8(17)10(7)19)22-13-12(21)11(20)9(18)6(3-16)23-13/h4-13,15-21H,1-3,14H2 |
InChI Key |
LTKGFEPXGILMIP-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
synonyms |
(2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside 2-ADHMCG 2-amino-2,5,6-trideoxy-1-O-alpha-D-glucopyranosyl-5-(hydroxymethyl)-D-chiro-inositol alpha-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl D-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



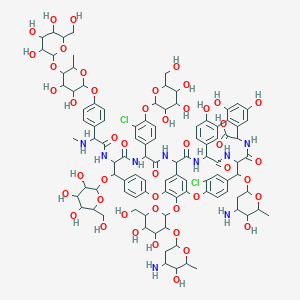
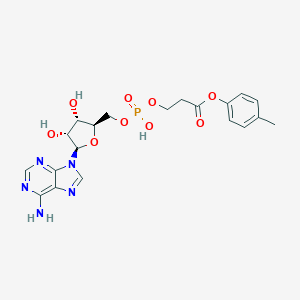
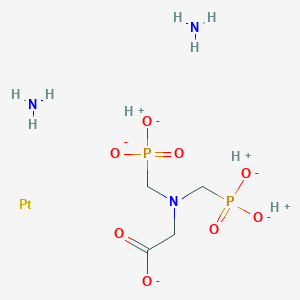
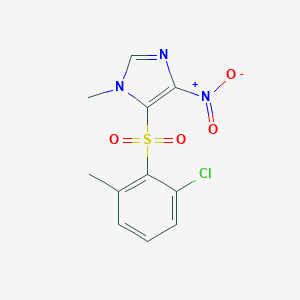
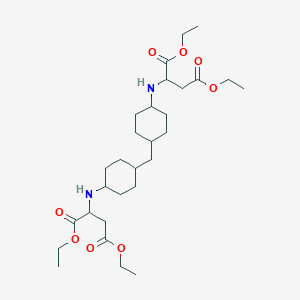
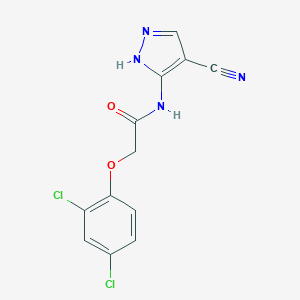
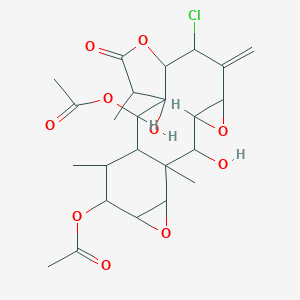

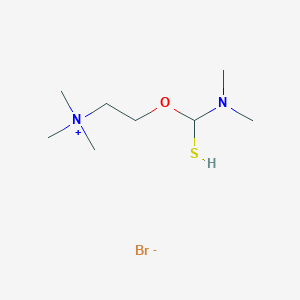

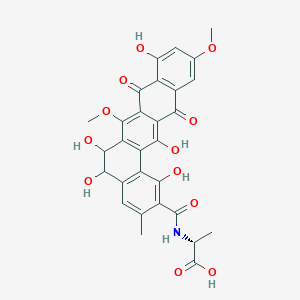
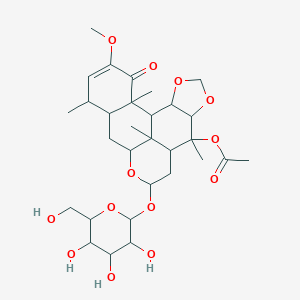

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)